molecular formula C18H28O2 B12954849 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal

3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal

Cat. No.: B12954849
M. Wt: 276.4 g/mol
InChI Key: ILPNHNRYJZIUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal is an organic compound characterized by its unique structure, which includes bulky tert-butyl groups and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-di-tert-butyl-4-methoxybenzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction using a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the desired aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid.

    Reduction: 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of tert-butyl groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and other materials where stability and resistance to oxidation are crucial.

Mechanism of Action

The mechanism by which 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal exerts its effects is primarily through its chemical reactivity. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s interactions with other molecules. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanal: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid: The oxidized form of the aldehyde.

    3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanol: The reduced form of the aldehyde.

Uniqueness

3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal is unique due to the presence of both tert-butyl and methoxy groups, which confer specific steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-methoxyphenyl)propanal

InChI

InChI=1S/C18H28O2/c1-17(2,3)14-11-13(9-8-10-19)12-15(16(14)20-7)18(4,5)6/h10-12H,8-9H2,1-7H3

InChI Key

ILPNHNRYJZIUKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.